Bisindoylmaleimide X

Description

Historical Context and Evolution of Bisindolylmaleimides as Research Probes

The lineage of bisindolylmaleimides can be traced back to natural products, with Arcyriarubin A (also known as BIM-IV) being one of the earliest identified members, isolated from slime molds in the 1980s encyclopedia.pubmdpi.comnih.gov. These compounds are biosynthetically related to indolocarbazoles and often serve as their synthetic precursors, exhibiting greater flexibility and drug-like properties due to the absence of a central bond found in indolocarbazoles encyclopedia.pubmdpi.comnih.govresearchgate.net.

A significant advancement in the utility of bisindolylmaleimides as research probes occurred in 1990 with the investigation of GF109203X (BIM-I) by Toullec et al. encyclopedia.pubmdpi.comnih.govresearchgate.net. This compound was recognized as a potent and selective inhibitor of protein kinase C (PKC), acting as a competitive inhibitor of ATP with a dissociation constant (Ki) of 14 nM mdpi.comnih.govresearchgate.net. GF109203X demonstrated high selectivity for PKC over several other protein kinases, establishing bisindolylmaleimides as valuable tools for dissecting PKC-mediated signaling pathways mdpi.comnih.govresearchgate.net. Over the years, bisindolylmaleimides have been widely adopted as benchmark compounds in various bioassays, particularly for kinase inhibition studies, enabling the characterization of new targets and the validation of biological hypotheses encyclopedia.pubmdpi.comnih.govresearchgate.net. Beyond PKC inhibition, research has also explored their capacity to inhibit calcium signaling and their antimicrobial activities encyclopedia.pubmdpi.com. More recently, certain BIM derivatives, such as Bisindolylmaleimide IX, have shown promise in antiviral research, exhibiting inhibitory effects against the SARS-CoV-2 main protease (3CLpro) encyclopedia.pub. Furthermore, the clinical development of compounds like Ruboxistaurin (B62344) and Enzastaurin (B1662900), potent inhibitors of PKC-β, underscores the therapeutic potential derived from this chemical scaffold encyclopedia.pubmdpi.comnih.govresearchgate.netresearchgate.net.

Overview of the Bisindolylmaleimide Pharmacophore

The bisindolylmaleimide pharmacophore is defined by its central maleimide (B117702) ring, to which two indole (B1671886) groups are attached, typically at the 3 and 4 positions encyclopedia.pubnih.govresearchgate.netontosight.aiontosight.aiontosight.aicornell.edu. This core structure is critical for its biological activity. The maleimide headgroup is known to engage in strong hydrogen bonding interactions with amino acid residues in the hinge region of kinase active sites, a common mechanism for ATP-competitive inhibition encyclopedia.pubmdpi.comnih.govresearchgate.netresearchgate.net. Modifications, such as alkylation of the indole nitrogen atoms, have been shown to impart significant characteristics to the activity profile of BIM compounds encyclopedia.pubmdpi.comnih.gov.

The inherent flexibility of the bisindolylmaleimide structure, compared to more rigid fused ring systems, allows it to adapt to the binding pockets of various kinases. Structure-activity relationship (SAR) studies have consistently highlighted that subtle chemical modifications, including alterations to the maleimide headgroup or the indole substituents, can profoundly influence kinase selectivity and potency mdpi.comnih.govresearchgate.netontosight.ainih.gov. This tunability makes the bisindolylmaleimide scaffold an attractive starting point for rational drug design, enabling the development of compounds with tailored inhibitory profiles against specific kinase targets.

Significance of Bisindoylmaleimide X within the Compound Family

Bisindolylmaleimide X (BIM-X), also known by its synonym Ro31-8425, stands out within the bisindolylmaleimide family as a particularly well-characterized and potent inhibitor. Its significance lies in its dual action as a potent and selective inhibitor of Protein Kinase C (PKC) and a potent antagonist of Cyclin-Dependent Kinase 2 (CDK2) medchemexpress.comcaymanchem.comhellobio.com.

BIM-X exhibits broad inhibitory activity across various PKC isoforms, with reported IC50 values in the low nanomolar range for several key subtypes. Specifically, it inhibits PKCα, PKCβI, PKCβII, PKCγ, and PKCε with IC50 values of 8 nM, 8 nM, 14 nM, 13 nM, and 39 nM, respectively caymanchem.comhellobio.com. Its inhibitory potency against CDK2 is reported at an IC50 of 200 nM medchemexpress.comhellobio.com. Furthermore, BIM-X has also been identified as an inhibitor of Glycogen Synthase Kinase 3 (GSK3α/β) caymanchem.com.

The comparative selectivity profiling of closely related bisindolylmaleimides, including BIM-X, has revealed that minor structural variations can dramatically affect target binding affinity, particularly for enzymes like CDK2 nih.gov. This sensitivity to structural nuances makes BIM-X and its analogues valuable for detailed SAR studies and for probing the specific interactions within kinase active sites. In research applications, BIM-X has been employed to activate mesenchymal stem cells, enhance the expression of cell-homing ligands, and facilitate targeted delivery of cells to sites of inflammation, demonstrating its utility beyond direct kinase inhibition in cellular modulation caymanchem.com.

Table 1: Kinase Inhibition Profile of Bisindolylmaleimide X

| Target Kinase | IC50 Value (nM) | Reference(s) |

| PKC (Rat Brain) | 15 | caymanchem.comhellobio.com |

| PKCα | 8 | caymanchem.comhellobio.com |

| PKCβI | 8 | caymanchem.comhellobio.com |

| PKCβII | 14 | caymanchem.comhellobio.com |

| PKCγ | 13 | caymanchem.comhellobio.com |

| PKCε | 39 | caymanchem.comhellobio.com |

| CDK2 | 200 | medchemexpress.comhellobio.com |

| GSK3α/β | Inhibitory | caymanchem.com |

Compound Name List:

Bisindolylmaleimide X (BIM-X)

Ro31-8425

GF109203X (BIM-I)

GF109204X (BIM-I)

Enzastaurin (LY317615. HCl)

Arcyriarubin A (BIM-IV)

Arcyriarubin A-C

Ruboxistaurin (LY333531)

BIM-V

BIM-IX

BIM-II

BIM-VIII

BIM-VII

BIM-XI

CHEMBL291725 (Bisindolylmaleimide V)

CHEMBL300323 (Bisindolylmaleimide derivative)

CHEMBL296604 (Bisindolylmaleimide derivative)

K-252a

Naphthylindolylmaleimide 73

Bisindolylmaleimide III

Established Synthetic Routes for Bisindolylmaleimide Core Structures

The synthesis of the bisindolylmaleimide core typically involves the formation of the maleimide ring and the subsequent or concurrent introduction of two indole moieties. Several methodologies have been developed to achieve this, ranging from protecting-group-free strategies to more traditional approaches involving Grignard reagents and condensation reactions.

Grignard-Based Synthetic Approaches

The Grignard reaction has been a foundational method for constructing the bisindolylmaleimide core. This approach typically involves the reaction of an indole Grignard reagent with a dihalomaleimide. For instance, the reaction of indolyl magnesium iodide with N-methyl-2,3-dibromomaleimide has been employed to synthesize bisindolylmaleimide intermediates mdpi.comnih.govthieme-connect.comcapes.gov.brresearchgate.net.

The initial synthesis of arcyriarubin A, a natural bisindolylmaleimide, utilized a Grignard reaction between an indole Grignard reagent and 3,4-dibromo-N-methylmaleimide to yield a bisindolylmaleimide intermediate nih.gov. Subsequent modifications of this method have involved reacting indole Grignard reagents with various dihalomaleimides, such as 2,3-dichloromaleimide or 2,3-dichloro-N-methylmaleimide, achieving yields between 65-95% thieme-connect.comcapes.gov.br. This Grignard methodology has also been adapted to synthesize unsymmetrical bisindolylmaleimides by employing Boc protection followed by reaction with substituted indole Grignard reagents nih.gov.

A key advantage of some Grignard-based routes is their ability to proceed without the need for protecting groups, thus expediting the synthesis nih.gov. For example, reacting an indole Grignard with 3,4-dichloromaleimide at high temperatures can directly yield Arcyriarubin A in 72% yield nih.gov.

Alternative Condensation and Cyclization Methods

Beyond Grignard reactions, other condensation and cyclization strategies have been developed to construct the bisindolylmaleimide framework. One such method involves the Perkin condensation. For example, indole-3-acetic acid can be condensed with indole-3-glyoxylyl chloride in the presence of a base to yield bisindolylmaleic anhydrides, which are then converted to bisindolylmaleimides upon treatment with an ammonium (B1175870) source unam.mx. This route allows for the facile design and preparation of indole N-functionalized bisindolylmaleimides, although it may require protection of indole nitrogens mdpi.com.

Furthermore, strategies involving the reaction of indole oxoacetyl chlorides with acetimidates have been developed, leading to hydroxypyrrolones that can be dehydrated and hydrolyzed to maleimides. This route tolerates unprotected indole nitrogens on the imidate starting material Current time information in Bangalore, IN..

Strategies for Functionalization and Derivatization

Once the bisindolylmaleimide core is synthesized, a variety of strategies can be employed to introduce diverse functionalities and create new derivatives with altered properties.

N-Alkylation and N'-Alkylation Studies

Alkylation of the indole nitrogen (N'-alkylation) is a critical aspect of modifying bisindolylmaleimides, significantly influencing their biological activity and pharmacokinetic properties. Studies have focused on achieving selective mono-N'-alkylation, as well as N,N'-dialkylation arkat-usa.orgnih.govencyclopedia.pub.

For instance, the N-alkylation of arcyriarubin A with bromododecane has been investigated using various bases and solvents to achieve selective mono-N'-alkylation, which is essential for the synthesis of compounds like GF109203X arkat-usa.org. The introduction of alkyl groups to the indole nitrogen can enhance potency and selectivity against protein kinases nih.govencyclopedia.pub. Macrocyclic bisindolylmaleimides, such as ruboxistaurin, have also been developed through N-alkylation strategies, demonstrating the importance of this modification in generating potent and selective kinase inhibitors mdpi.comencyclopedia.pub.

Table 1: Examples of N-Alkylation Studies on Bisindolylmaleimides

| Compound Class/Example | Alkylating Agent | Base/Conditions | Resulting Modification | Reference |

| Arcyriarubin A | Bromododecane | K₂CO₃, Acetone | Mono-N'-alkylation | arkat-usa.org |

| Bisindolylmaleimides | Alkyl halides | Various bases | N-alkylation | nih.govencyclopedia.pub |

| GF109203X | Bromododecane | K₂CO₃, Acetone | Mono-N'-alkylation | arkat-usa.org |

Introduction of Diverse Aromatic and Heteroaromatic Units

The incorporation of different aromatic and heteroaromatic units into the bisindolylmaleimide scaffold is another key strategy for enhancing target selectivity and modulating biological activity. For example, the introduction of 7-azaindole (B17877) into the bisindolylmaleimide frame has proven effective in improving inhibitory selectivity against kinases nih.gov. Similarly, benzofuran (B130515) has been used as an attractive heterocyclic component, leading to the preparation of benzofuranylindolylmaleimides (BfIMs) nih.gov.

The synthesis of indolylaryl and indolylheteroarylmaleimides, including bisindolylmaleimides, can be achieved through reactions such as the condensation of N-methylindole-3-glyoxylamide with methyl aryl acetates acs.org. Furthermore, Suzuki cross-coupling reactions have been employed with indolylmaleimide triflate intermediates to introduce diverse aryl units Current time information in Bangalore, IN.. These modifications allow for the exploration of structure-activity relationships and the development of novel analogues with specific pharmacological profiles.

Macrocyclization Approaches

Macrocyclization strategies are employed to create cyclic bisindolylmaleimide analogues, often aiming to enhance selectivity and potency towards specific biological targets. Early attempts at macrocyclization, particularly those involving shorter tether lengths (two to four atoms) linking the indole nitrogens, were generally unsuccessful. These failures were attributed to the inherent strain within the resulting ring systems, making a wide array of attempted cyclization reactions ineffective, including palladium-catalyzed π-allyl substitution and ring-closing metathesis psu.edudocumentsdelivered.com.

However, the synthesis of macrocyclic bisindolylmaleimides becomes feasible with longer tether lengths, typically ranging from six to ten atoms. Successful macrocyclization has been achieved through methods such as ring-closing metathesis and the substitution of α,ω-dibromides psu.edudocumentsdelivered.com. The development of macrocyclic analogues, exemplified by ruboxistaurin (LY333531), has demonstrated significant improvements in selective inhibition of protein kinase C (PKC) beta isoforms psu.eduencyclopedia.pubnih.govmdpi.com. While specific macrocyclization protocols for this compound (BIM X) are not extensively detailed in the provided literature, the general success with longer tethers and specific reactions like those used for Bisindolylmaleimide II (yielding 50–60% with dilute conditions) highlight the potential for creating cyclic derivatives within this chemical family .

Impact of Synthetic Modifications on Research Utility

The ability to chemically modify the bisindolylmaleimide scaffold is crucial for developing compounds with tailored biological profiles and expanding their research applications. Structural variations can significantly alter a compound's ability to bind to targets, thereby influencing its potency and selectivity.

Target Specificity and Potency: Modifications to the bisindolylmaleimide structure are key to discovering new bioactivities and addressing specific biological targets encyclopedia.pubnih.govmdpi.com. For instance, GF109203X (BIM-I) is recognized as a potent and selective inhibitor of protein kinase C (PKC) encyclopedia.pubresearchgate.net. Ruboxistaurin (LY333531), a derivative, exhibits potent and selective inhibition of PKC-β2 at nanomolar concentrations, with reported IC50 values of 4.7 nM for PKCβI and 5.9 nM for PKCβII encyclopedia.pubmdpi.com. Similarly, modifications to naphthylindolylmaleimides (NIMs) have yielded compounds with enhanced selectivity; compound 78 demonstrated an optimal balance of potency and selectivity across a broad panel of 136 kinases, while naphthylindolylmaleimide 73 showed potent inhibition of PKC-β1 with an IC50 of 2 nM encyclopedia.pub.

Modulating Activity and Selectivity: The maleimide core is essential for BIM activity, and alterations, such as the alkylation of indole nitrogens, contribute significantly to their characteristics nih.gov. For example, the introduction of an N-benzyl group in 2,3-bis(1H-indol-3-yl)-N-benzylmaleimide can decrease kinase binding affinity, making it useful as a negative control in biochemical assays, or it can modulate cell permeability . In contrast, other modifications aim to enhance specific activities; BIM IX has been noted for its effects on drug-resistant chronic myeloid leukemia encyclopedia.pub. BIM X itself is identified as an inhibitor of protein kinases (PKs) mdpi.com.

Diverse Biological Applications: Beyond their well-established role as protein kinase inhibitors, synthetic modifications have revealed a broader spectrum of biological activities for BIMs. Several BIM compounds, including BIM II, IV, VII, X, and XI, have been identified as potential inhibitors of the calmodulin protein mdpi.comnih.gov. Furthermore, research has indicated that specific structural features in BIM derivatives, such as the absence of a hydroxymethyl group in BMA097, are critical for inhibiting the STAT3 signaling pathway and suppressing tumor growth nih.gov. BIMs have also demonstrated the ability to inhibit ABCG2-mediated transport, with their potency in this regard being influenced by structural differences unam.mx.

General Mechanisms of Enzyme Inhibition

The inhibitory activity of this compound and its analogs on various kinases is primarily understood through their interaction with the enzyme's active site or allosteric sites. The following sections detail the kinetic and mechanistic profiles observed for this class of compounds.

This compound and its analogs predominantly function as ATP-competitive inhibitors of protein kinases. nih.govnih.govresearchgate.netnih.gov This mechanism involves the inhibitor molecule binding to the ATP-binding pocket of the kinase, thereby preventing the binding of the natural substrate, ATP. nih.govnih.gov The structural similarity of the bisindolylmaleimide core to the purine ring of ATP facilitates this competitive interaction.

Kinetic studies of analogs such as Bisindoylmaleimide I (also known as GF 109203X) have demonstrated that it is a competitive inhibitor with respect to ATP, with a reported Ki value of 14 ± 3 nM for Protein Kinase C (PKC). nih.gov In competitive inhibition, the inhibitor binds reversibly to the enzyme's active site. nih.gov This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged. nih.gov The presence of a competitive inhibitor necessitates a higher substrate concentration to achieve half of the Vmax.

Non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. nih.gov This binding event alters the conformation of the enzyme, leading to a decrease in its catalytic efficiency without affecting the binding of the substrate to the active site. nih.gov In this modality, the Vmax of the enzymatic reaction is decreased, while the Km remains unchanged. There is currently no substantial evidence to suggest that this compound or its close analogs operate through a non-competitive inhibition mechanism. The primary mode of action described in the literature is ATP-competitive inhibition. nih.govnih.govresearchgate.netnih.gov

Mixed-mode inhibition represents a more complex interaction where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. This type of inhibition is characterized by a decrease in Vmax and a change (either an increase or decrease) in Km. While theoretically possible for kinase inhibitors, there is no direct evidence from mechanistic studies to indicate that this compound or its analogs exhibit a mixed-mode inhibition profile against their primary kinase targets. The available data consistently support an ATP-competitive mechanism.

Detailed Enzymatic Characterization

The inhibitory potency and selectivity of this compound and its analogs have been extensively characterized against various protein kinases, most notably Protein Kinase C (PKC) isoforms and Cyclin-Dependent Kinases (CDKs).

This compound and its analogs are potent inhibitors of a wide range of PKC isoforms. The inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, have been determined for several of these compounds against various PKC isoforms.

For instance, Bisindoylmaleimide IX (Ro 31-8220), a close analog of this compound, demonstrates broad-spectrum inhibition of PKC isoforms with IC50 values in the nanomolar range. selleckchem.com Similarly, Bisindoylmaleimide I (GF 109203X) is a potent inhibitor of multiple PKC isoforms. sigmaaldrich.com

| Compound | PKCα (IC50) | PKCβI (IC50) | PKCβII (IC50) | PKCγ (IC50) | PKCδ (IC50) | PKCε (IC50) |

|---|---|---|---|---|---|---|

| Bisindoylmaleimide IX (Ro 31-8220) | 5 nM selleckchem.com | 24 nM selleckchem.com | 14 nM selleckchem.com | 27 nM selleckchem.com | Data Not Available | 24 nM selleckchem.com |

| Bisindoylmaleimide I (GF 109203X) | 20 nM sigmaaldrich.com | 17 nM sigmaaldrich.com | 16 nM sigmaaldrich.com | 20 nM sigmaaldrich.com | Data Not Available | Data Not Available |

In addition to their well-documented effects on PKC, this compound and its analogs have been shown to inhibit the activity of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

This compound hydrochloride has been identified as a potent antagonist of CDK2, with a reported IC50 value of 200 nM. medchemexpress.com Furthermore, the analog Ro 31-8220 (Bisindoylmaleimide IX) is also a potent inhibitor of the CDK2-cyclin A complex. abcam.com This inhibition of CDK2 suggests a potential role for these compounds in the modulation of cell cycle progression.

| Compound | Target | IC50 |

|---|---|---|

| This compound hydrochloride | CDK2 | 200 nM medchemexpress.com |

| Ro 31-8220 (Bisindoylmaleimide IX) | CDK2-cyclin A | Potent inhibitor abcam.com |

Inhibition of Ribosomal S6 Kinases (p90RSK isoforms, RSK1, RSK2, RSK3)

Bisindolylmaleimide X, also known as GF109203X or Bisindolylmaleimide I, and its analog Ro31-8220 (Bisindolylmaleimide IX), have been identified as potent inhibitors of the 90 kDa ribosomal S6 kinase (p90RSK) family, which includes the isoforms RSK1, RSK2, and RSK3. These kinases are key downstream effectors of the Ras-MAPK signaling pathway and play crucial roles in cell proliferation, survival, and motility.

In vitro kinase assays have demonstrated that both GF109203X and Ro31-8220 inhibit all three p90RSK isoforms in a dose-dependent manner. nih.govnih.gov The inhibitory action is achieved through competitive binding at the ATP-binding site within the catalytic domains of the RSK isoforms. nih.gov

A study utilizing 50 μM ATP revealed the following IC50 values for the inhibition of RSK isoforms by GF109203X and Ro31-8220:

| Compound | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) |

| GF109203X | 610 | 310 | 120 |

| Ro31-8220 | 200 | 36 | 5 |

These findings indicate that Ro31-8220 is a more potent inhibitor of all three RSK isoforms compared to GF109203X. nih.gov Both compounds exhibited a rank order of potency against the p90RSK isoforms, with RSK3 being the most sensitive, followed by RSK2 and then RSK1. nih.gov

At a more physiological ATP concentration of 5 mM, the potency of both inhibitors was reduced, though they retained their inhibitory effects. For instance, the IC50 value for GF109203X against RSK2 increased to 7400 nM, and for Ro31-8220, it increased to 930 nM. nih.gov This demonstrates that the efficacy of these bisindolylmaleimide inhibitors is influenced by the cellular ATP concentration.

Inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β)

Bisindolylmaleimide I (GF109203X) and IX (Ro31-8220) have been established as potent inhibitors of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. unam.mx

In vitro studies have demonstrated direct inhibition of GSK-3β by these compounds. The IC50 values for Bisindolylmaleimide I and IX against GSK-3β are detailed in the table below:

| Compound | GSK-3β IC50 (in cell lysates) | GSK-3β IC50 (in immunoprecipitates) |

| Bisindolylmaleimide I | 360 nM | 170 nM |

| Bisindolylmaleimide IX | 6.8 nM | 2.8 nM |

These results highlight that Bisindolylmaleimide IX is a significantly more potent inhibitor of GSK-3β than Bisindolylmaleimide I. unam.mx The inhibition of GSK-3β by these bisindolylmaleimides is thought to contribute to some of their observed cellular effects, such as the stimulation of glycogen synthase activity, which was previously attributed to other signaling pathways. unam.mx

Inhibition of Topoisomerase II Alpha (Topo IIa)

Bisindolylmaleimide IX has been identified as an inhibitor of DNA topoisomerase. nih.gov Specifically, research suggests that Topoisomerase II Alpha (Topo IIa) may be a target of this compound. nih.gov Topo IIa is a crucial enzyme that alters DNA topology to facilitate processes like DNA replication, transcription, and chromosome segregation. nih.gov

The mechanism of inhibition by Topoisomerase II inhibitors often involves the stabilization of a transient enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands and leads to the accumulation of double-strand breaks. nih.gov While Bisindolylmaleimide IX is recognized as a DNA topoisomerase inhibitor, detailed mechanistic studies and specific IC50 values for its direct inhibition of the alpha isoform are not extensively documented in the available research. One study noted that the reduced expression of Topoisomerase II isoforms in certain cancer cells could enhance their sensitivity to Bisindolylmaleimide IX, suggesting an important role for this target in the compound's cytotoxic effects. nih.gov

Inhibition of B-Raf Kinase

Research has identified Bisindolylmaleimide IX as a potent inhibitor of B-Raf kinase. nih.gov B-Raf is a member of the Raf kinase family, which are key components of the MAPK/ERK signaling pathway that regulates cell growth, differentiation, and survival.

An in vitro kinase assay determined the IC50 value of Bisindolylmaleimide IX for the inhibition of B-Raf to be 1.14 μM. nih.gov The study also showed that Bisindolylmaleimide IX did not significantly inhibit the downstream kinases MEK1 or ERK1 at concentrations up to 45 μM, indicating a degree of selectivity for B-Raf within this cascade. nih.gov The inhibition of B-Raf by Bisindolylmaleimide IX disrupts the oncogene addiction pathway in certain cancer cells, contributing to its cytotoxic effects. nih.gov

Interactions with Ste20-Related Kinase

A proteomics approach to identify cellular targets of bisindolylmaleimide compounds revealed Ste20-related kinase as a novel binding partner. nih.gov The Ste20 kinase family plays important roles in various signaling pathways, including those regulating cell growth, apoptosis, and cytoskeletal organization. This finding suggests that the biological effects of bisindolylmaleimides may be, in part, mediated through their interaction with this kinase family. However, specific mechanistic details and quantitative data, such as IC50 values for the inhibition of specific Ste20-related kinases by Bisindolylmaleimide X or its analogs, are not yet well-characterized in the scientific literature.

Inhibition of Adenosine (B11128) Kinase

Through affinity chromatography using immobilized bisindolylmaleimide analogues, adenosine kinase was identified as a previously unknown target of this class of compounds. nih.gov Adenosine kinase is a key enzyme in adenosine metabolism, catalyzing the phosphorylation of adenosine to adenosine monophosphate. By inhibiting this enzyme, bisindolylmaleimides could potentially modulate intracellular and extracellular adenosine levels, thereby affecting a wide range of physiological processes regulated by adenosine signaling. Further detailed studies are required to elucidate the specific mechanism of inhibition and to determine the potency (e.g., IC50 values) of Bisindolylmaleimide X and its analogs against adenosine kinase.

Inhibition of Quinone Reductase Type 2

In the same proteomics study that identified other novel targets, Quinone Reductase Type 2 (NQO2) was also found to be a cellular binding protein for bisindolylmaleimide inhibitors. nih.gov NQO2 is a flavoprotein that catalyzes the two-electron reduction of quinones, playing a role in detoxification and cellular protection against oxidative stress. The interaction of bisindolylmaleimides with NQO2 suggests a potential for these compounds to influence cellular redox homeostasis. As with the other novel targets identified in this screening, the precise nature of this interaction, including the inhibitory mechanism and potency of Bisindolylmaleimide X, awaits further investigation.

Structure

3D Structure

Properties

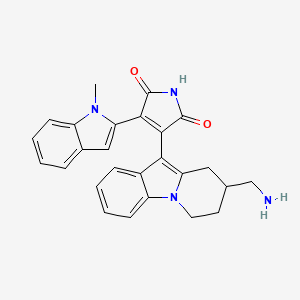

IUPAC Name |

3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-2-yl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2/c1-29-18-8-4-2-6-16(18)13-20(29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-19(17)30-11-10-15(14-27)12-21(22)30/h2-9,13,15H,10-12,14,27H2,1H3,(H,28,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXUSRHFOXBEAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701108525 | |

| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701108525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241725-88-1 | |

| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241725-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701108525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Bisindoylmaleimides

Structural Basis of Ligand-Target Recognition

The precise manner in which Bisindolylmaleimide X interacts with its protein targets is elucidated through detailed structural studies, predominantly employing X-ray crystallography. These investigations reveal how the molecule's specific chemical architecture complements the three-dimensional conformation of the target's active site, dictating binding affinity and selectivity.

X-ray crystallography has been instrumental in visualizing the binding of bisindolylmaleimides to protein kinases. For example, the crystal structure of the catalytic domain of human Protein Kinase C beta II (PKCβII) in complex with a bisindolylmaleimide inhibitor has been determined, showing the inhibitor adopting a nonplanar conformation within the ATP-binding site researchgate.netpdbj.org. Studies involving Protein Kinase A (PKA) have also revealed that bisindolylmaleimide 2 (BIM2) can crystallize as an asymmetric pair, with different inhibitor conformers binding in distinct orientations within the ATP pocket, indicative of an induced-fit mechanism rcsb.org. Furthermore, complexes of Protein Kinase PDK1 with bisindolylmaleimide-based inhibitors have been structurally characterized, highlighting unusual nonplanar conformations within the ATP binding site nih.gov. While specific crystal structures detailing Bisindolylmaleimide X's interaction with every target are not universally published, the extensive structural data available for the broader bisindolylmaleimide class provides a strong framework for understanding BIM-X's binding modes mdpi.com.

Bisindolylmaleimides, including Bisindolylmaleimide X, typically function by occupying the ATP-binding pocket of kinases, thereby competing with ATP for access to the catalytic site researchgate.netmdpi.com. The inherent flexibility and adaptability of these binding sites are critical determinants of BIMs' affinity and selectivity. Research has indicated that the conformation of bisindolylmaleimides can be modulated by structural elements, such as the presence of macrocyclic rings, which in turn influence the equilibrium between syn and anti conformers in solution nih.govacs.org. This conformational preference is key to effective inhibition: specific AGC group protein kinases, including PKCα, PKCβ, MSK1, p70 S6K, PDK-1, and MAPKAP-K1α, are optimally inhibited by bisindolylmaleimides adopting a compressed, approximately C2-symmetric anti conformation. Conversely, GSK3β appears to be best inhibited by molecules favoring a distorted syn conformation nih.govacs.org. The indole (B1671886) moieties within bisindolylmaleimides are often observed to deviate from planarity relative to the maleimide (B117702) core, a characteristic that distinguishes them from planar inhibitors like staurosporine (B1682477) and influences their interactions within the ATP pocket rcsb.org. The ability of the binding site to accommodate these nonplanar conformations and engage in specific interactions with amino acid residues is fundamental to the compound's inhibitory potency pdbj.orgnih.gov.

Computational Modeling and Simulation

Computational methodologies are essential for elucidating the molecular mechanisms governing the binding of Bisindolylmaleimide X and its related analogs. These techniques enable the prediction and analysis of ligand-protein interactions, conformational dynamics, and binding parameters, complementing experimental observations.

Molecular docking has been widely utilized to predict the binding orientations and affinities of bisindolylmaleimides to diverse protein targets. For instance, docking studies of Bisindolylmaleimide I with Protein Kinase C beta (PKCβ) have identified specific hydrogen bonds and non-bonded interactions with residues such as Phe255 and Gly257, which contribute to the compound's binding affinity bioinformation.net. Similarly, docking simulations involving bisindolylmaleimide compounds and calmodulin (CaM) have yielded theoretical binding energies that show good correlation with experimentally determined dissociation constants (Kd), providing detailed molecular insights into their interactions nih.govunam.mxmdpi.com. These studies frequently indicate that BIMs bind within the ATP-binding domain, acting as competitive inhibitors of ATP mdpi.com. Docking analyses performed using the crystal structure of CDK2 have also been employed to correlate affinity changes in related bisindolylmaleimides with their observed inhibitory activities nih.gov.

Molecular dynamics (MD) simulations serve to complement docking studies by offering insights into the dynamic behavior of ligand-protein complexes over time. These simulations can capture the conformational flexibility of both the inhibitor and the target protein, illustrating how they adapt to one another during the binding process. MD simulations, often integrated with site-directed mutagenesis experiments, have been crucial in deciphering the inhibition mechanisms of bisindolylmaleimides against targets like PDK1 and PKC nih.gov. Furthermore, MD simulations, alongside other computational approaches, are applied to analyze residue-specific binding interactions and conformational changes, thereby aiding in the comprehension of structure-activity relationships mdpi.com. The capacity of bisindolylmaleimides to adopt distinct conformations, such as syn and anti, and their subsequent interaction with the binding site, is a key aspect explored through these simulations rcsb.orgnih.govacs.org.

Mechanistic Studies of Bisindoylmaleimide X and Analogs

Advanced Mechanisms of Action

Certain synthetic bisindolylmaleimide alkaloids have been identified as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) activation. nih.gov This inhibition is achieved through direct binding to the SH2 domain of the STAT3 protein. The STAT3 protein is a transcription factor that is often constitutively activated in malignant tumors, playing a significant role in cancer progression. nih.govresearchgate.net The activation of STAT3 involves the phosphorylation of a conserved tyrosine residue (Tyr705), which leads to dimerization, and subsequent translocation to the nucleus where it induces the transcription of downstream target genes. nih.gov

A novel synthetic bisindolylmaleimide analogue, BMA097, has been shown to directly bind to the pTyr-binding pocket within the SH2 domain. nih.gov This binding action effectively inhibits the phosphorylation of Tyr705 by Janus kinase 2 (JAK2). nih.gov The inhibition of this phosphorylation step prevents the dimerization of STAT3 and its translocation into the nucleus, thereby reducing the expression of its downstream target genes. nih.govresearchgate.net Structure-activity relationship analyses have revealed that the presence of a hydroxymethyl group in the 2,5-dihydropyrrole-2,5-dione core can abolish this STAT3-inhibitory activity. nih.gov

| Compound | Target | Mechanism of Action | Effect |

| BMA097 | STAT3 | Binds directly to the SH2 domain, inhibiting Tyr705 phosphorylation. | Prevents STAT3 dimerization and nuclear translocation, reducing downstream gene expression. |

Bisindoylmaleimide IX (BIM IX) has been identified as a potent inhibitor of the SARS-CoV-2 main protease, 3CLpro. nih.govnih.gov The 3CLpro enzyme is crucial for the life cycle of the virus, as it is responsible for cleaving the viral polyprotein into functional non-structural proteins. nih.gov The identification of BIM IX as a 3CLpro inhibitor was the result of a high-throughput virtual screening of a library of approved and investigational drugs, which was subsequently validated through in-vitro enzymatic assays. nih.govnih.govresearchgate.net This finding represents the first instance of a bisindolylmaleimide compound being recognized for its potential to inhibit the COVID-19 virus by targeting its main protease. nih.gov

| Compound | Target | Virus | Significance |

| Bisindoylmaleimide IX (BIM IX) | 3CLpro (Main Protease) | SARS-CoV-2 | First bisindolylmaleimide identified as a potent inhibitor of a key SARS-CoV-2 enzyme. |

Several bisindolylmaleimide compounds have been demonstrated to inhibit the activity of the Organic Cation Transporter 1 (OCT1), a solute carrier transporter primarily expressed in the liver that is involved in the uptake of various drugs. plos.orgnih.gov This inhibitory effect has been shown to be independent of Protein Kinase C (PKC) activity. For instance, the bisindolylmaleimide Ro 31-8220 was found to be a potent inhibitor of OCT1, with an IC50 value of 0.18 μM in OCT1-transfected HEK293 cells. plos.orgnih.gov

Interestingly, not all bisindolylmaleimides exhibit this inhibitory effect. A study investigating a range of these compounds found that while seven, including Ro 31-8220 and LY 333531, inhibited OCT1 activity, four others, including Bisindoylmaleimide X, did not. plos.org In-silico analysis suggests that molecular descriptors related to the total size of the molecule are key physicochemical parameters for the inhibition of OCT1 by bisindolylmaleimides. plos.orgnih.gov

| Compound | Effect on OCT1 Activity | PKC-Independence | Key Determinant for Inhibition |

| Ro 31-8220 | Inhibition (IC50 = 0.18 μM) | Yes | Molecular Size |

| LY 333531 | Inhibition | Yes | Molecular Size |

| This compound | No Inhibition | N/A | Molecular Size |

The bisindolylmaleimide GF 109203X has been shown to modulate the function of P-glycoprotein (P-gp), an ATP-dependent efflux pump that is a member of the ATP-binding cassette (ABC) transporter superfamily. nih.govwikipedia.org P-gp is known for its role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell. wikipedia.orgaustinpublishinggroup.com

While initially investigated for its potent and selective inhibition of several PKC isozymes, the MDR-reversing effects of GF 109203X were observed at concentrations higher than those required for PKC inhibition. nih.gov Further studies using P-gp-containing crude membrane preparations revealed that GF 109203X can directly interact with P-gp. nih.gov This was demonstrated through its ability to compete with the binding of known P-gp substrates like vinblastine and azidopine. nih.gov Therefore, it is likely that the modulation of P-gp function by GF 109203X occurs primarily through direct binding to the transporter, rather than as a consequence of PKC inhibition. nih.gov

| Compound | Target | Proposed Mechanism | Evidence |

| GF 109203X | P-glycoprotein (P-gp) | Direct binding to P-gp | Competition with [3H]vinblastine and [3H]azidopine binding. |

A series of bisindolylmaleimide compounds, including this compound, have been identified as potential inhibitors of the calmodulin protein. nih.gov Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial role in mediating calcium signaling pathways in a wide variety of cellular processes. wikipedia.org The interaction between these bisindolylmaleimide compounds and calmodulin was investigated using a fluorescent biosensor, which allowed for the direct determination of binding parameters. nih.gov

The results of these experimental studies indicated that the bisindolylmaleimide compounds bind to calmodulin with dissociation constants (Kd) in the range of 193–248 nM. nih.gov This binding affinity is an order of magnitude lower than that of most classical calmodulin inhibitors. These experimental findings were further supported by molecular modeling studies, which provided insights into the molecular details of the interaction between the bisindolylmaleimide series and the calmodulin protein. nih.gov

| Compound Series | Target | Binding Affinity (Kd) | Significance |

| Bisindoylmaleimides (II, IV, VII, X, XI) | Calmodulin | 193–248 nM | An order of magnitude lower than most classic inhibitors. |

Target Identification and Selectivity Profiling of Bisindoylmaleimides

Proteomic Approaches for Unbiased Target Discovery

Proteomic strategies offer powerful means to identify the cellular binding partners of small molecules in a comprehensive and unbiased manner. These approaches are vital for discovering not only the intended targets but also potential off-target interactions that can influence biological outcomes.

Affinity Chromatography Coupled with Mass Spectrometry

Affinity chromatography, when coupled with mass spectrometry (AP-MS), is a cornerstone technique for identifying protein targets of small molecules ebi.ac.uksioc-journal.cn. This method involves immobilizing a small molecule inhibitor, such as a bisindolylmaleimide derivative, onto a solid support (e.g., beads). Cell lysates are then passed through this affinity matrix, allowing the immobilized compound to capture its binding proteins. Following stringent washing steps to remove non-specific binders, the captured proteins are eluted, digested, and analyzed by mass spectrometry for identification ebi.ac.uktum.de. Bisindolylmaleimide X, along with other bisindolylmaleimide analogs, has been utilized in such approaches to enrich and identify cellular protein targets acs.orgnih.govpsu.eduacs.orgbiorxiv.org. For instance, bisindolylmaleimide X (Bis-X) has been used in kinobeads for capturing kinases, although studies suggest it captures fewer kinases compared to other kinobeads like Ki-NET biorxiv.org. This technique has been instrumental in identifying known and novel enzyme targets, including protein kinases and non-protein kinases acs.orgnih.govacs.org.

Functional Immobilization Techniques for Cellular Binding Protein Identification

Functional immobilization techniques are critical for ensuring that the immobilized small molecule retains its biological activity and binding affinity for its targets. This can involve carefully selecting functional groups on the molecule for covalent coupling to a solid support or a peptide tag, ensuring that essential binding residues are not masked nih.gov. Bisindolylmaleimide analogs have been functionally immobilized for affinity chromatography to identify cellular binding proteins acs.orgnih.govacs.org. For example, studies have explored the immobilization of bisindolylmaleimide analogs to Sepharose resin via amino groups acs.orgpsu.edu. An alternative approach involves coupling the small molecule to a peptide epitope, allowing for immunoaffinity purification using antibodies against the epitope. This soluble probe method has been used with Bisindolylmaleimide-III to identify targets while verifying that the coupled compound retained its binding characteristics acs.org. The success of these methods hinges on the careful design of the immobilization strategy to preserve the molecule's inherent binding properties nih.gov.

Comparative Selectivity Profiling against Kinase Panels

Bisindolylmaleimide X is recognized as a potent inhibitor of protein kinase C (PKC) medchemexpress.comcaymanchem.comhellobio.com. Its selectivity profile has been investigated across various kinase panels, revealing its activity against specific PKC isoforms and other kinases.

Protein Kinase C (PKC) Isoforms: BIM-X exhibits potent inhibition of several PKC isoforms, with reported IC50 values in the nanomolar range:

PKCα: 15 nM caymanchem.comhellobio.com

PKCβI: 8 nM caymanchem.comhellobio.com

PKCβII: 14 nM caymanchem.comhellobio.com

PKCγ: 13 nM caymanchem.comhellobio.com

PKCε: 39 nM caymanchem.comhellobio.com These values highlight a strong preference for PKC isoforms over other kinases, although complete selectivity is not always achieved nih.gov.

Cyclin-Dependent Kinase 2 (CDK2): BIM-X is also a potent antagonist of CDK2, with an IC50 value of 200 nM medchemexpress.comcaymanchem.comhellobio.commedchemexpress.com. The affinity for CDK2 can be significantly influenced by minor chemical variations in the bisindolylmaleimide structure, as demonstrated by studies comparing BIM-X with related compounds like BIM-III and BIM-VIII nih.gov.

Glycogen Synthase Kinase 3 (GSK3): Inhibition of GSK3α/β has also been reported for bisindolylmaleimide compounds, including BIM-X caymanchem.comhellobio.comavantorsciences.com. For instance, Ro 31-8220 (Bisindolylmaleimide IX), a related compound, shows an IC50 of 33 nM against GSK3β bio-techne.com.

Other Kinases: While primarily known for PKC and CDK2 inhibition, bisindolylmaleimides can inhibit other kinases. For example, Ro 31-8220 (Bisindolylmaleimide IX) also shows activity against MAPKAP-K1b (MSK1) and S6K1 with IC50 values of 3 nM and 38 nM, respectively bio-techne.com. GF109203X (Bisindolylmaleimide I) has been shown to inhibit p90RSK isoforms with IC50 values in the hundreds of nanomolar range, while exhibiting lower potency against PKC isoforms nih.gov. Studies using broad kinase panels indicate that structural similarity often correlates with similar target inhibition patterns, but significant selectivity differences can be achieved through structural modifications nih.govnih.govresearchgate.net.

Table 1: Selectivity Profile of Bisindolylmaleimide X and Related Compounds

| Target | IC50 (nM) | Reference(s) | Notes |

| PKCα | 15 | caymanchem.comhellobio.com | Potent inhibitor. |

| PKCβI | 8 | caymanchem.comhellobio.com | Potent inhibitor. |

| PKCβII | 14 | caymanchem.comhellobio.com | Potent inhibitor. |

| PKCγ | 13 | caymanchem.comhellobio.com | Potent inhibitor. |

| PKCε | 39 | caymanchem.comhellobio.com | Potent inhibitor. |

| CDK2 | 200 | medchemexpress.comcaymanchem.comhellobio.commedchemexpress.com | Potent antagonist. Affinity affected by minor chemical variations in bisindolylmaleimide structure. |

| GSK3β | ~33 | bio-techne.com | Ro 31-8220 (Bisindolylmaleimide IX) shows activity. General inhibition of GSK3α/β reported for bisindolylmaleimides. |

| MAPKAP-K1b | 3 | bio-techne.com | Ro 31-8220 (Bisindolylmaleimide IX) shows activity. |

| MSK1 | 8 | bio-techne.com | Ro 31-8220 (Bisindolylmaleimide IX) shows activity. |

| S6K1 | 38 | bio-techne.com | Ro 31-8220 (Bisindolylmaleimide IX) shows activity. |

| p90RSK isoforms | 61-610 (GF109203X) | nih.gov | GF109203X (Bisindolylmaleimide I) inhibits RSK1 (610 nM), RSK2 (310 nM), RSK3 (120 nM). Ro31-8220 (Bisindolylmaleimide IX) inhibits RSK2 (36 nM), RSK3 (5 nM). GF109203X shows greater selectivity for PKC over RSK. |

| OCT1 | 180 (0.18 µM) | plos.org | Ro 31-8220 (Bisindolylmaleimide IX) inhibits OCT1 in a PKC-independent manner. |

| PTK7 | Weak affinity | yale.edu | Identified as a possible ligand for PTK7 (Protein Tyrosine Kinase 7), a pseudokinase, via Differential Scanning Fluorimetry (DSF). Likely binds with very weak affinity, suggesting potential as a scaffold. |

Identification of Novel Non-Kinase Targets

Beyond its well-established role as a kinase inhibitor, Bisindolylmaleimide X and related compounds have been found to interact with non-kinase targets, expanding their known biological activity spectrum.

Adenosine (B11128) Kinase: This enzyme has been identified as a novel non-protein kinase target of bisindolylmaleimide inhibitors, including BIM-X acs.orgnih.govacs.org.

Quinone Reductase Type 2 (NQO2): Similar to adenosine kinase, quinone reductase type 2 has been identified as another non-protein kinase target for bisindolylmaleimide inhibitors acs.orgnih.govacs.orgpnas.org.

Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion (MATE) Proteins: Ro 31-8220 (Bisindolylmaleimide IX) has been shown to inhibit organic cation transporter 1 (OCT1) with an IC50 of 0.18 µM in a PKC-independent manner. It also inhibits MATE1 and MATE2-K, while stimulating OCT2 plos.org. These findings highlight potential off-target effects relevant to drug transport and metabolism.

Other Potential Targets: Studies using Bisindolylmaleimide-III have also suggested interactions with PKAC-α, prohibitin, VDAC, and heme binding proteins, in addition to known targets like PKC-α, GSK3-β, CaMKII, CDK2, and quinine (B1679958) reductase type 2 acs.org.

Pseudokinase Targets (e.g., PTK7)

Pseudokinases, which share structural homology with kinases but often lack catalytic activity, represent a distinct class of potential drug targets. Protein Tyrosine Kinase 7 (PTK7) is a receptor tyrosine pseudokinase that has emerged as an oncogenic target yale.edu. Bisindolylmaleimide X (Bis X) has been identified as a possible ligand for PTK7 through Differential Scanning Fluorimetry (DSF). However, the binding affinity is described as very weak, suggesting that BIM-X might serve as a scaffold for developing more potent probes or inhibitors targeting PTK7 yale.edu.

Implications of Multi-Targeting for Research Tool Development

The multi-targeting nature of bisindolylmaleimides, including BIM-X, has significant implications for their use as research tools and for drug development. While potent and selective inhibitors are ideal for dissecting specific cellular pathways, compounds with broader target profiles can offer unique advantages and challenges.

The ability of bisindolylmaleimides to inhibit multiple kinases and non-kinase targets means that observed cellular effects may result from a combination of interactions rather than a single event nih.govplos.orgresearchgate.net. This polypharmacology can be leveraged in research to probe complex signaling networks or to develop compounds with multifaceted therapeutic actions. For instance, understanding the differential selectivity of related bisindolylmaleimides (e.g., BIM-III, VIII, and X) can aid in selecting the most appropriate tool for a specific research question, as minor structural changes can dramatically alter target binding and affinity nih.gov.

However, this multi-targeting also necessitates careful interpretation of experimental results. When using BIM-X as a research probe, it is crucial to consider its known off-target activities, such as its effects on organic cation transporters plos.org, to avoid misattributing cellular responses solely to its primary kinase targets. The development of highly selective inhibitors often involves extensive structure-activity relationship (SAR) studies, guided by comprehensive kinase panel screening and proteomic target identification acs.orgnih.govnih.govresearchgate.net. The identification of BIM-X as a potential scaffold for pseudokinase targets like PTK7 further underscores its versatility in drug discovery, where a single molecule can serve as a starting point for developing probes against diverse protein families yale.edu. Ultimately, the detailed characterization of BIM-X's target landscape is essential for optimizing its utility as a precise research tool and for informing the design of next-generation inhibitors with tailored selectivity profiles.

Compound List:

Bisindolylmaleimide X (BIM-X)

Bisindolylmaleimide I (GF109203X, GO 6850)

Bisindolylmaleimide III

Bisindolylmaleimide VIII

Bisindolylmaleimide IX (Ro 31-8220)

Bisindolylmaleimide II

Bisindolylmaleimide IV (Arcyriarubin A)

Bisindolylmaleimide VII

Bisindolylmaleimide XI

Enzastaurin (B1662900) (LY317615. HCl)

Ruboxistaurin (B62344) (LY333531)

BMA097 (Bisindolylmaleimide alkaloid)

AX14596

PP58

Purvalanol B

VI16832

SB203580

Lapatinib

Dasatinib

H-7

H-9

Hypericin

Rottlerin

Sphingosine

Palmitoyl-DL-carnitine Cl

HBDDE (2,2′,3,3′,4,4′-Hexahydroxy-1,1-biphenyl-6,6′-dimethanol Dimethyl Ether)

Calphostin C

Chelythrine chloride

Molecular Interactions and Binding Dynamics

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry, aiming to correlate specific structural features of a molecule with its observed biological activity. For bisindolylmaleimides, SAR investigations have revealed how modifications to different parts of the molecule, particularly the indole (B1671886) and maleimide (B117702) rings, impact their potency and selectivity against various kinases.

The indole rings within the bisindolylmaleimide structure are critical determinants of potency and selectivity. Substitutions on these rings, including at the N1 position and other positions on the indole core, can significantly alter the compound's affinity and specificity for target kinases ontosight.aimdpi.comcaymanchem.com. For instance, studies on related BIMs have shown that the presence of a methyl group at the N1 position of the indole ring can lead to a substantial increase in inhibitory potency against Glycogen Synthase Kinase-3β (GSK-3β), whereas a larger butyl group at the same position may decrease potency mdpi.com. Similarly, introducing a bromine atom at the 5-position of the indole ring has been observed to enhance inhibitory activity against GSK-3β mdpi.com.

The maleimide functional group is central to the kinase inhibitory activity of bisindolylmaleimides, serving as a key pharmacophore mdpi.comencyclopedia.pub. Modifications to this core structure can profoundly impact biological activity and selectivity. For example, the introduction of an oxygen atom to form a hydroxymaleimide scaffold has been shown to influence kinase selectivity researchgate.net. Studies have also explored variations such as aminoalkyl substitutions on the maleimide nitrogen, which can open new avenues for BIM bioactivity encyclopedia.pub. Conversely, the presence of a hydroxymethyl group on the 2,5-dihydropyrrole-2,5-dione core has been found to inhibit the STAT3-inhibitory activity of certain BIM analogues nih.gov. These findings underscore the maleimide ring's critical role and the potential for targeted modifications to fine-tune the compound's biological profile.

Such conformational control is vital for target binding. For instance, the maleimide headgroup can induce strong hydrogen bond interactions within the hinge region of a kinase, effectively locking the molecule into a specific conformation within the ATP-binding pocket researchgate.net. This conformational selection or induced fit mechanism can significantly impact how effectively the inhibitor binds to its target fiveable.me. Studies involving the binding of BIMs to calmodulin, for example, have identified specific conformations adopted by the protein and the BIMs, with molecular dynamics simulations providing insights into conformational entropy changes during binding nih.govunam.mx. The ability of BIMs to adopt different conformations allows them to interact with distinct kinase families, such as AGC kinases and GSK-3β, highlighting the importance of conformational flexibility and control in achieving target specificity acs.org.

Kinetic Analysis of Binding and Dissociation

Techniques such as Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are employed to determine these kinetic rates nih.govbmglabtech.com. These methods resolve affinity into the rates of inhibitor binding and dissociation, offering a more detailed understanding of the relationship between inhibitor structure and function nih.gov. It has become increasingly clear that dissociation kinetics, and thus residence time, can be key parameters for predicting in vivo drug efficacy, sometimes more so than steady-state affinities alone revvity.com. Furthermore, off-rates, rather than on-rates, may be critical in defining kinase inhibitor selectivity for structurally related kinases acs.org.

For bisindolylmaleimides, kinetic studies have provided valuable data. For example, several BIM compounds have been shown to bind to calmodulin with dissociation constants (Kd) in the range of 193–248 nM, determined through biosensor technology and molecular dynamics simulations nih.govunam.mx. Bisindolylmaleimide X hydrochloride (BIM-X hydrochloride) has been reported to be a potent antagonist of CDK2 with an IC50 of 200 nM medchemexpress.com. Other BIMs, such as Bisindolylmaleimide II (BIM II), exhibit inhibitory activity against other kinases, with reported IC50 values of 14 μM for PDK1 and 2.94 μM for PKA caymanchem.com. These kinetic parameters, alongside SAR data, are instrumental in guiding the rational design and optimization of bisindolylmaleimide derivatives for therapeutic applications.

Data Tables:

Table 1: Influence of Indole Substituents on BIM Potency and Selectivity

| Indole Modification | Effect on Potency/Selectivity | Example Target Kinase | Citation |

| Methyl at N1 | Increased potency | GSK-3β | mdpi.com |

| Butyl at N1 | Decreased potency | GSK-3β | mdpi.com |

| Bromine at 5-position | Increased activity | GSK-3β | mdpi.com |

| Conformation (syn/anti) | Influences selectivity | AGC kinases, GSK3β | acs.org |

| Molecular descriptors (e.g., size) | Key for OCT1 inhibition | OCT1 | plos.org |

Table 2: Role of Maleimide Ring Modifications in BIM Biological Activity

| Maleimide Modification | Effect on Activity/Target | Citation |

| Maleimide functional group | Key to activity | mdpi.com |

| N-alkylation (e.g., BIM-V) | Characteristic feature | mdpi.com |

| Aminoalkyl substitution on maleimide N | Opens new structural avenues | encyclopedia.pub |

| Oxygen insertion (hydroxymaleimide) | Affects selectivity | researchgate.net |

| Hydroxymethyl group on core (2,5-dihydropyrrole-2,5-dione) | Prohibits STAT3-inhibitory activity | nih.gov |

Cellular and Molecular Pathway Modulation by Bisindoylmaleimide X

Regulation of Signal Transduction Pathways

Bisindolylmaleimide X and related compounds are ATP-competitive inhibitors that target the kinase domain of sensitive enzymes, leading to a wide range of effects on cellular signaling cascades.

The primary and most well-characterized mechanism of action for bisindolylmaleimides is the competitive inhibition of Protein Kinase C (PKC) isoforms. These compounds, including Bisindolylmaleimide I (also known as GF109203X) and Bisindolylmaleimide IX (Ro31-8220), are potent inhibitors of classical and novel PKC isoforms. nih.gov They effectively block PKC-mediated phosphorylation of downstream substrates. For example, in adult rat ventricular myocytes (ARVM), both GF109203X and Ro31-8220 at a 1 µM concentration significantly reduced the phorbol-12-myristate-13-acetate (PMA)-induced phosphorylation of protein kinase D (PKD), a known PKC substrate. nih.gov This demonstrates their efficacy in halting PKC-dependent signaling events within intact cells. Research has established the inhibitory concentrations for various PKC isoforms, highlighting the potency of this class of compounds. nih.govselleckchem.com

| Compound | PKC Isoform | IC₅₀ (nM) | Assay Condition |

|---|---|---|---|

| GF109203X (Bisindolylmaleimide I) | PKCα | 20 | Cell-free |

| GF109203X (Bisindolylmaleimide I) | PKCβI | 17 | Cell-free |

| GF109203X (Bisindolylmaleimide I) | PKCβII | 16 | Cell-free |

| GF109203X (Bisindolylmaleimide I) | PKCγ | 20 | Cell-free |

| GF109203X (Bisindolylmaleimide I) | PKCα | 8 | In vitro (50 µM ATP) |

| GF109203X (Bisindolylmaleimide I) | PKCε | 12 | In vitro (50 µM ATP) |

| Ro31-8220 (Bisindolylmaleimide IX) | PKCα | 4 | In vitro (50 µM ATP) |

| Ro31-8220 (Bisindolylmaleimide IX) | PKCε | 8 | In vitro (50 µM ATP) |

While originally developed as specific PKC inhibitors, it is now clear that bisindolylmaleimides target several other signaling molecules. researchgate.netadvms.pl This "off-target" activity is crucial for interpreting experimental results and reveals the broader biological impact of these compounds. One significant PKC-independent target is the p90 ribosomal S6 kinase (p90RSK) family. nih.gov Studies have demonstrated that GF109203X and Ro31-8220 inhibit RSK1, RSK2, and RSK3 isoforms in vitro. nih.gov In intact cardiac myocytes, these compounds were shown to reduce the phosphorylation of eukaryotic elongation factor 2 kinase (eEF2K), a downstream target of p90RSK, through a PKC-independent mechanism. nih.gov

Other reported PKC-independent effects include the inhibition of membrane ATP-binding cassette (ABC) drug transporters and the organic cation transporter 1 (OCT1). nih.gov Furthermore, Bisindolylmaleimide IX has been shown to activate c-Jun N-terminal kinase (JNK1), an effect not shared by Bisindolylmaleimide I. researchgate.net

| Compound | Target | Effect | IC₅₀ (nM) |

|---|---|---|---|

| GF109203X (Bisindolylmaleimide I) | RSK1 | Inhibition | 610 |

| GF109203X (Bisindolylmaleimide I) | RSK2 | Inhibition | 310 |

| GF109203X (Bisindolylmaleimide I) | RSK3 | Inhibition | 120 |

| Ro31-8220 (Bisindolylmaleimide IX) | RSK1 | Inhibition | 200 |

| Ro31-8220 (Bisindolylmaleimide IX) | RSK2 | Inhibition | 36 |

| Ro31-8220 (Bisindolylmaleimide IX) | RSK3 | Inhibition | 5 |

| Ro31-8220 (Bisindolylmaleimide IX) | OCT1 | Inhibition | N/A |

| Ro31-8220 (Bisindolylmaleimide IX) | JNK1 | Activation | N/A |

Bisindolylmaleimides can modulate the Wnt/β-catenin signaling pathway, a critical regulator of cell fate, proliferation, and differentiation. researchgate.netadvms.pl This modulation occurs primarily through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a key component of the "β-catenin destruction complex," which phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. nih.gov In the absence of a Wnt signal, this complex is active, keeping cytoplasmic β-catenin levels low. nih.govyoutube.com

By inhibiting GSK-3β, bisindolylmaleimides prevent the phosphorylation of β-catenin. researchgate.net This leads to the disassembly of the destruction complex, allowing β-catenin to stabilize, accumulate in the cytoplasm, and subsequently translocate to the nucleus. nih.gov In the nucleus, β-catenin acts as a co-activator for T-cell factor/lymphoid enhancer factor-1 (TCF/LEF) transcription factors, leading to the expression of Wnt target genes. nih.gov Therefore, through the inhibition of GSK-3β, bisindolylmaleimides effectively act as activators of the canonical Wnt/β-catenin signaling pathway.

The phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that governs cell survival, growth, proliferation, and metabolism. nih.gov It is activated by various growth factors and signaling molecules, leading to the activation of the serine/threonine kinase AKT. nih.gov Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and inhibiting apoptosis. While bisindolylmaleimides have been shown to modulate numerous kinase pathways, research has not extensively documented a direct or significant modulatory role for Bisindoylmaleimide X on the core components of the PI3K/AKT pathway. In studies examining the effects of the related compound Ro 31-8220 on transporter activity, the PI3K inhibitor wortmannin did not replicate the observed effects, suggesting the mechanism was independent of the PI3K pathway. nih.gov

This compound can indirectly modulate the activity of endothelial nitric oxide synthase (eNOS), an enzyme critical for vascular health. The activity of eNOS is tightly regulated by phosphorylation at several sites. frontiersin.org Specifically, phosphorylation at Threonine 495 (Thr-495) by PKCα is known to be an inhibitory event that decreases eNOS activity. nih.gov

As potent inhibitors of PKCα, bisindolylmaleimides block this inhibitory phosphorylation at Thr-495. nih.govnih.gov By preventing this negative regulation, this compound can lead to a relative increase in eNOS activity. This represents an indirect mechanism of pathway modulation, where the primary inhibitory effect on PKC results in the secondary disinhibition and potential activation of a downstream enzyme.

Modulation of Cellular Processes in Research Models

The impact of this compound and its analogs on signaling pathways translates into significant modulation of cellular functions across various research models.

Cardiac Myocytes: In adult rat ventricular myocytes (ARVM), bisindolylmaleimides have been used to dissect the roles of PKC in cardiac physiology. Studies show they inhibit both PKC and p90RSK activity, which can complicate the interpretation of data but also highlights their pleiotropic effects on cardiac cell signaling. nih.gov

Platelets: The PKC inhibitor GF109203X has been shown to prevent platelet aggregation that is triggered by stimuli known to activate PKC, indicating a role for this pathway in thrombosis. selleckchem.com

Cancer Cell Lines: In various cancer cell models, bisindolylmaleimides have been observed to repress uncontrolled proliferation and induce apoptosis, making them subjects of interest in anti-cancer research. researchgate.netadvms.pl

Transfected HEK293 Cells: In Human Embryonic Kidney (HEK) 293 cells engineered to express the organic cation transporter 1 (HEK-OCT1), Ro 31-8220 was found to inhibit the transporter's activity in a manner independent of PKC. nih.gov

Impact on Cell Proliferation and Growth Regulation

This compound (also known as Ro 31-8425) demonstrates notable effects on the proliferation and growth of various cell types, primarily through its inhibitory action on Protein Kinase C (PKC). Research has shown that it can block T-cell proliferation that is driven by antigens, without affecting proliferation induced by Interleukin-2 (IL-2). abcam.comdanaher.com This selective inhibition points to a specific role in modulating immune cell responses.

In a different context, studies on mouse hair follicle organ cultures have revealed that this compound can influence cell proliferation by delaying the natural decline in DNA synthesis that occurs when these follicles are cultured. nih.gov A series of bisindoylmaleimide PKC inhibitors, including Ro 31-8425, were found to increase the levels of DNA synthesis in these cultures. nih.gov This suggests that PKC acts as a negative signal for proliferation in hair follicles, and its inhibition by compounds like this compound can temporarily sustain proliferative activity. nih.gov

| Cell Type | Experimental Context | Observed Effect | Reference |

|---|---|---|---|

| T-cells | Antigen Stimulation | Blocks proliferation | abcam.comdanaher.com |

| T-cells | IL-2 Stimulation | No effect on proliferation | abcam.comdanaher.com |

| Mouse Hair Follicle Cells | Organ Culture | Delays the decline in DNA synthesis | nih.gov |

Induction and Mechanisms of Apoptosis

This compound has been shown to possess apoptotic effects, although its potency may be less than that of other related bisindoylmaleimide compounds like Ro-31-8220. abcam.comdanaher.com Its role in apoptosis can be context-dependent. For instance, in one study, the inhibition of PKC by Ro-31-8425 sensitized hepatocyte cell lines to apoptosis induced by menadione, a generator of oxidative stress. nih.gov This suggests that in certain scenarios, the inhibition of PKC by this compound can lower the threshold for cells to undergo programmed cell death in response to cellular stress. nih.gov

Conversely, in studies involving neuronal cells, this compound (Ro-31-8425) failed to inhibit apoptosis induced by lymphotropic virions or the chemokine SDF-1α. asm.org Another selective PKC inhibitor, bisindoylmaleimide I, actually increased neuronal apoptosis in the same study. asm.org This highlights the complexity of its effects, which can vary significantly depending on the cell type and the specific apoptotic stimuli.

Influence on DNA Damage Response Pathways (e.g., Atm-p53, Atm-Chk2)

While some suppliers of biochemical reagents categorize this compound under products related to "DNA Damage/DNA Repair," detailed research findings specifically elucidating its direct influence on DNA damage response pathways such as Atm-p53 or Atm-Chk2 are not extensively available in the searched literature. glpbio.com The primary mechanism of action described for this compound is as an ATP-competitive inhibitor of Protein Kinase C (PKC), and its role, if any, in the DNA damage response is likely secondary to this function or yet to be fully characterized. glpbio.com

Modulation of Immune Responses

This compound (Ro 31-8425) has demonstrated significant immunomodulatory properties. A key finding is its ability to block T-cell proliferation driven by antigens. abcam.com This effect is specific, as it does not inhibit T-cell proliferation stimulated by IL-2. abcam.comdanaher.com This selectivity suggests an interference with the T-cell receptor signaling cascade, where PKC plays a crucial role.

Further research has shown that Ro-31-8425 can suppress the proliferation of CD4+ T cells both after general stimulation and in response to specific antigens. nih.govmit.edu In a murine model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), systemic administration of MSCs (mesenchymal stromal cells) loaded with Ro-31-8425 improved the clinical outcome. nih.govmit.edu This treatment led to a decrease in the number of inflammatory Th1 and Th17 cells in the central nervous system. mit.edu

Mechanistically, Ro-31-8425 has been found to upregulate the surface expression of integrin αL (CD11a) on mesenchymal stromal cells. nih.govnih.govsigmaaldrich.com CD11a is a critical adhesion molecule that facilitates the homing of cells to sites of inflammation by binding to ICAM-1. nih.gov Pre-treatment of MSCs with Ro-31-8425 enhanced their adhesion to ICAM-1 and improved their delivery to inflamed tissues in vivo, leading to a stronger anti-inflammatory effect. nih.gov

| Immune Cell/Process | Effect of this compound | Mechanism | Reference |

|---|---|---|---|

| Antigen-driven T-cell proliferation | Inhibition | Likely via PKC inhibition in TCR signaling | abcam.com |

| CD4+ T cell proliferation | Suppression | Inhibits response to polyclonal and antigen-specific stimulation | nih.govmit.edu |

| Mesenchymal Stromal Cell (MSC) Homing | Enhancement | Upregulates surface expression of CD11a | nih.gov |

| Inflammatory T-cells (Th1, Th17) in CNS | Reduction (in EAE model) | Modulation of immune cell trafficking and autoimmune response | mit.edu |

Advanced Research Methodologies and Future Directions

Repurposing of Bisindolylmaleimides in Preclinical Research

The inherent bioactivity and structural versatility of bisindolylmaleimides have positioned them as promising candidates for drug repurposing, extending their therapeutic potential beyond their well-established PKC inhibitory roles. Preclinical studies have identified novel applications for several BIM derivatives across various disease areas.

Bisindolylmaleimide IX (BIM-IX) has emerged as a significant compound in preclinical oncology research. It has demonstrated efficacy against drug-resistant chronic myeloid leukemia (CML) by inhibiting DNA topoisomerase and inducing cell cycle arrest and apoptosis encyclopedia.pubnih.gov. BIM-IX is noted to be more effective than other BIMs against BCR-ABL positive and T315I mutated cells, maintaining its effect in in vivo cancer models through inhibition of topoisomerase IIα and B-Raf encyclopedia.pub. Furthermore, BIM-IX has been identified as a potential agent against SARS-CoV-2, targeting the viral main protease 3CLpro, as demonstrated through virtual screening and in vitro validation assays researchgate.netnih.gov. This finding represents a significant preclinical effort in repurposing BIMs for infectious diseases.

Other BIM derivatives have also shown promise. GF109203X (BIM-I), a potent PKC inhibitor, has been investigated for its ability to reverse multidrug resistance (MDR) selleckchem.com and has shown anti-inflammatory effects in vivo abcam.com. Additionally, BIMs are being explored as inhibitors of the calmodulin (CaM) protein, which plays a role in numerous physiological processes, suggesting potential applications in conditions modulated by CaM activity mdpi.comnih.govunam.mxmdpi.com. The clinical BIM examples, enzastaurin (B1662900) and ruboxistaurin (B62344), which target PKC-β, have undergone extensive preclinical and clinical evaluation for various cancers and diabetic retinopathy, respectively nih.govmdpi.comnih.gov.

Table 1: Bisindolylmaleimides and Their Identified Repurposed Applications/Targets in Preclinical Research

| Bisindolylmaleimide Derivative | Primary Target/Mechanism | Repurposed Application/Target | Disease Context / Study Focus | Citation(s) |

| BIM-IX | DNA Topoisomerase, B-Raf | Anti-leukemic (drug-resistant CML) | Chronic Myeloid Leukemia (CML) | encyclopedia.pubnih.gov |

| BIM-IX | Viral 3CLpro | Anti-SARS-CoV-2 | COVID-19 | researchgate.netnih.gov |

| GF109203X (BIM-I) | PKC, GSK-3β | Reversal of Multidrug Resistance (MDR) | Cancer Therapy | selleckchem.com |

| GF109203X (BIM-I) | PKC | Anti-inflammatory | Inflammation | abcam.com |

| BIM II, IV, VII, X, XI | Calmodulin (CaM) | CaM Inhibition | Various physiological processes | mdpi.comnih.govunam.mxmdpi.com |

| BIM-IX | Organic Cation Transporter 1 (OCT1) | OCT1 Inhibition | Drug resistance, Off-target effects | encyclopedia.pub |

| Enzastaurin | PKC-β | Anti-cancer | Glioma, Lung, Ovary, Lymphoma, Colorectal Cancer | nih.govnih.govmdpi.comnih.gov |

| Ruboxistaurin | PKC-β | Diabetic Retinopathy treatment | Diabetic Retinopathy | nih.govnih.gov |

Application in Understanding Disease Pathophysiology through Pathway Elucidation

Bisindolylmaleimides serve as invaluable chemical probes for dissecting the intricate signaling pathways that underpin various disease states. By selectively modulating specific molecular targets, researchers can gain insights into cellular mechanisms, disease progression, and potential therapeutic interventions.

The broad utility of BIMs in understanding the role of Protein Kinase C (PKC) is well-documented. BIMs are instrumental in studying PKC's involvement in cell proliferation, differentiation, apoptosis, cancer, neurodegenerative diseases, and cardiovascular conditions, where aberrant PKC activity is frequently implicated mdpi.comontosight.aiontosight.ai. For instance, BIMs have been used to demonstrate that the Phospholipase C (PLC)/PKC signaling pathway is critical for cell differentiation, with inhibition of this cascade promoting muscle cell differentiation scientificarchives.com.